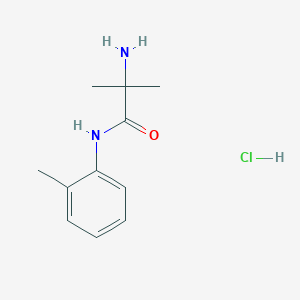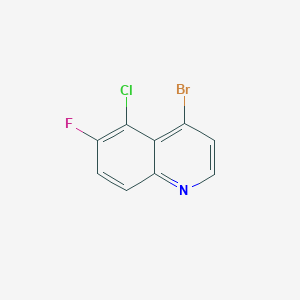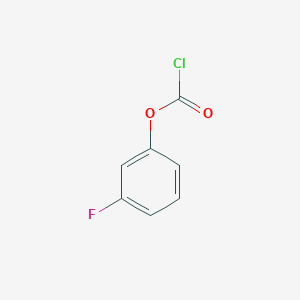
1,2-Bis(5-bromopyridin-2-yl)disulfane
描述
1,2-Bis(5-bromopyridin-2-yl)disulfane is a chemical compound with the molecular formula C10H6Br2N2S2 and a molecular weight of 378.11 g/mol . It is a member of the pyridine class of compounds and is characterized by the presence of two bromopyridine groups connected by a disulfane (disulfide) linkage . This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(5-bromopyridin-2-yl)disulfane typically involves the reaction of 5-bromopyridine-2-thiol with an oxidizing agent. One common method is to react 5-bromopyridine-2-thiol with iodine in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
2C5H3BrNSH+I2→C10H6Br2N2S2+2HI
This reaction is typically carried out in an organic solvent such as ethanol or acetonitrile at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing appropriate purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
1,2-Bis(5-bromopyridin-2-yl)disulfane can undergo various types of chemical reactions, including:
Oxidation: The disulfane linkage can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The disulfane linkage can be reduced to form thiols.
Substitution: The bromine atoms on the pyridine rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Thiols.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
1,2-Bis(5-bromopyridin-2-yl)disulfane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the study of disulfide bond formation and cleavage.
Biology: Investigated for its potential as a biochemical probe to study protein disulfide bonds and redox biology.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting disulfide bonds in proteins.
作用机制
The mechanism of action of 1,2-Bis(5-bromopyridin-2-yl)disulfane involves its ability to undergo redox reactions, particularly the formation and cleavage of disulfide bonds. This compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds. This property makes it useful as a biochemical probe to study redox biology and protein folding .
相似化合物的比较
Similar Compounds
1,2-Bis(2-benzothiazolyl)disulfane: Similar in structure but contains benzothiazole groups instead of bromopyridine groups.
2,2’-Dithiobis(benzothiazole): Another disulfane compound with benzothiazole groups.
4,4’-[(2-Bromo-1,4-phenylene)di-(1E)-2,1-ethenediyl]bisphenol: Contains bromophenyl groups and an ethenediyl linkage.
Uniqueness
1,2-Bis(5-bromopyridin-2-yl)disulfane is unique due to the presence of bromopyridine groups, which provide specific reactivity and properties not found in other disulfane compounds. The bromine atoms can participate in various substitution reactions, making this compound a versatile building block for chemical synthesis .
属性
IUPAC Name |
5-bromo-2-[(5-bromopyridin-2-yl)disulfanyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2S2/c11-7-1-3-9(13-5-7)15-16-10-4-2-8(12)6-14-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURUVZBYROJMDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)SSC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682452 | |
| Record name | 2,2'-Disulfanediylbis(5-bromopyridine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872273-36-4 | |
| Record name | 2,2'-Disulfanediylbis(5-bromopyridine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4-(2-Hydroxyethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1440858.png)





![3-{[(2-Fluorophenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B1440866.png)
![N-formyl-1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1440869.png)


![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1440874.png)


